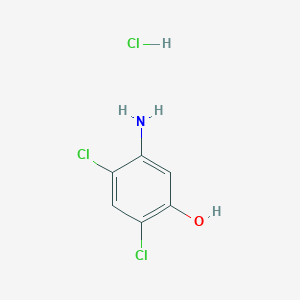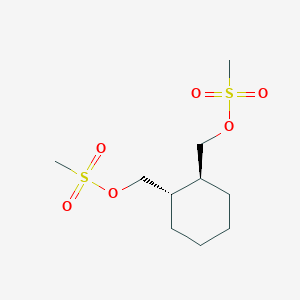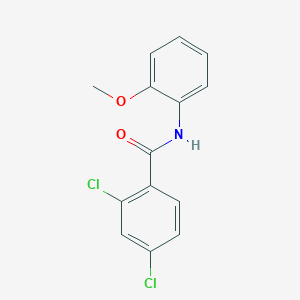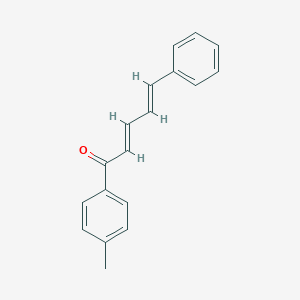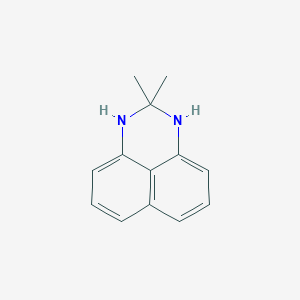
2,2-Dimethyl-2,3-dihydroperimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-2,3-dihydroperimidine (DMPD) is a heterocyclic compound that has gained significant attention in the field of chemical research due to its various biological and chemical properties. DMPD is a six-membered ring containing two nitrogen atoms and one oxygen atom. It has a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol. DMPD is used in various fields of research such as organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-2,3-dihydroperimidine is not fully understood. However, it is believed that 2,2-Dimethyl-2,3-dihydroperimidine exerts its biological activities through its ability to scavenge free radicals and reactive oxygen species. 2,2-Dimethyl-2,3-dihydroperimidine has been shown to inhibit lipid peroxidation and protect cells from oxidative damage. It has also been found to exhibit antibacterial activity by disrupting the bacterial cell membrane.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-2,3-dihydroperimidine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in animal models. 2,2-Dimethyl-2,3-dihydroperimidine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 2,2-Dimethyl-2,3-dihydroperimidine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,2-Dimethyl-2,3-dihydroperimidine in lab experiments is its ability to scavenge free radicals and reactive oxygen species. This makes it a valuable tool for studying oxidative stress and its role in various diseases. However, one of the limitations of using 2,2-Dimethyl-2,3-dihydroperimidine is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of 2,2-Dimethyl-2,3-dihydroperimidine in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 2,2-Dimethyl-2,3-dihydroperimidine. One of the areas of interest is the development of new 2,2-Dimethyl-2,3-dihydroperimidine-based materials with unique properties. Another area of interest is the study of 2,2-Dimethyl-2,3-dihydroperimidine's role in various diseases such as cancer and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 2,2-Dimethyl-2,3-dihydroperimidine and its potential applications in medicine and industry.
Conclusion:
In conclusion, 2,2-Dimethyl-2,3-dihydroperimidine is a heterocyclic compound that has gained significant attention in the field of chemical research due to its various biological and chemical properties. 2,2-Dimethyl-2,3-dihydroperimidine has been found to exhibit antioxidant, antimicrobial, and antitumor activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of new materials. Further research is needed to fully understand the potential applications of 2,2-Dimethyl-2,3-dihydroperimidine in medicine and industry.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-2,3-dihydroperimidine has been extensively studied for its various biological and chemical properties. It has been found to exhibit antioxidant, antimicrobial, and antitumor activities. 2,2-Dimethyl-2,3-dihydroperimidine has also been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. In the field of material science, 2,2-Dimethyl-2,3-dihydroperimidine has been used as a building block for the synthesis of new polymers and materials.
Eigenschaften
CAS-Nummer |
6364-17-6 |
|---|---|
Produktname |
2,2-Dimethyl-2,3-dihydroperimidine |
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3-dihydroperimidine |
InChI |
InChI=1S/C13H14N2/c1-13(2)14-10-7-3-5-9-6-4-8-11(15-13)12(9)10/h3-8,14-15H,1-2H3 |
InChI-Schlüssel |
DETLTZYXZWIXIB-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
Kanonische SMILES |
CC1(NC2=CC=CC3=C2C(=CC=C3)N1)C |
Andere CAS-Nummern |
6364-17-6 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)
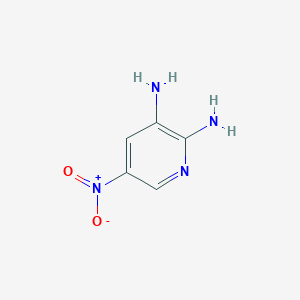

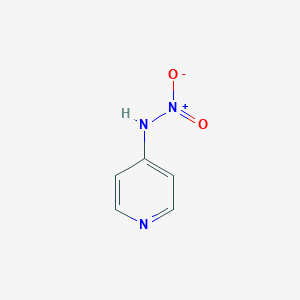

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)
![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)


